molecular formula C21H36O B14136501 2-Pentadecylphenol CAS No. 51000-79-4

2-Pentadecylphenol

Cat. No.: B14136501
CAS No.: 51000-79-4
M. Wt: 304.5 g/mol
InChI Key: RGDDVTHQUAQTIE-UHFFFAOYSA-N
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Description

2-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It is a type of phenolic lipid, characterized by a long alkyl chain attached to a phenol group. This compound is known for its amphiphilic properties, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: In industrial settings, this compound is often derived from cardanol, a renewable resource obtained from cashew nut shell liquid. The cardanol undergoes hydrogenation to produce 3-pentadecylphenol, which can then be converted to this compound through isomerization processes .

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Pentadecylphenol involves its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi . Additionally, its antioxidant properties are attributed to the phenolic hydroxyl group, which can neutralize free radicals .

Comparison with Similar Compounds

    Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.

    Catechol: A dihydroxybenzene with two hydroxyl groups on adjacent carbon atoms.

    Resorcinol: Another dihydroxybenzene with hydroxyl groups on the 1 and 3 positions.

    Hydroquinone: A dihydroxybenzene with hydroxyl groups on the 1 and 4 positions.

Uniqueness of 2-Pentadecylphenol: this compound stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications. Its ability to disrupt cell membranes and its antioxidant properties further distinguish it from simpler phenolic compounds .

Properties

CAS No.

51000-79-4

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

2-pentadecylphenol

InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3

InChI Key

RGDDVTHQUAQTIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1O

Origin of Product

United States

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